An In-depth Technical Guide on 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one
An In-depth Technical Guide on 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is a furanogermacrane sesquiterpene that has been identified as a constituent of the plant Mitrephora glabra.[1] This technical guide provides a comprehensive overview of its chemical properties, potential biological activities, and detailed experimental protocols for its study. The compound has garnered interest for its potential antidiabetic properties, attributed to its binding affinities for dipeptidyl peptidase-4 (DPP-4) and α-amylase.[1][2] This document aims to serve as a foundational resource for researchers investigating this and related natural products for therapeutic applications.
Chemical Properties
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is a sesquiterpenoid with a characteristic furanogermacrane skeleton. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₄O₅ | [3] |
| Molecular Weight | 320.38 g/mol | [1] |
| IUPAC Name | [(5R,6R,8R,9E)-8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate | [3] |
| CAS Number | 1809980-25-3 | [1][4] |
Potential Biological Activities and Mechanism of Action
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is reported to exhibit binding affinities for dipeptidyl peptidase-4 (DPP-4) and α-amylase, suggesting its potential as an antidiabetic agent.[1][2]
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DPP-4 Inhibition: DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound may increase the levels of active GLP-1, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner. This is a well-established mechanism for the management of type 2 diabetes.
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α-Amylase Inhibition: α-Amylase is a key enzyme in the digestion of carbohydrates. Its inhibition can slow down the breakdown of complex carbohydrates into simple sugars, thereby reducing the postprandial glucose spike.
Postulated Signaling Pathway for DPP-4 Inhibition
Based on the known mechanism of DPP-4 inhibitors, the following signaling pathway can be postulated for the action of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one.
Caption: Postulated signaling pathway of DPP-4 inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one.
Isolation of Sesquiterpenoids from Mitrephora glabra
While a specific protocol for the isolation of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is not detailed in the available literature, a general methodology for the isolation of sesquiterpenoids from plant material can be adapted.
Caption: General workflow for the isolation of sesquiterpenoids.
Methodology:
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Extraction: The dried and powdered stem bark of Mitrephora glabra is subjected to maceration with methanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.
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Concentration: The resulting methanolic extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
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Column Chromatography: The ethyl acetate fraction, which is likely to contain the sesquiterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.
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Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.
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Purification: The fractions containing the compound of interest are further purified using preparative high-performance liquid chromatography (HPLC) or preparative TLC to yield the pure 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one.
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Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This fluorometric assay is designed for high-throughput screening of potential DPP-4 inhibitors.[5][6][7]
Materials:
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DPP-4 (human recombinant)
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DPP-4 substrate (e.g., Gly-Pro-AMC)
-
DPP-4 assay buffer
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Sitagliptin (positive control inhibitor)
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96-well black microplate with a clear bottom
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Fluorometric microplate reader (Ex/Em = 360/460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DPP-4 enzyme in assay buffer.
-
Prepare a working solution of the DPP-4 substrate in assay buffer.
-
Prepare a stock solution of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one in a suitable solvent (e.g., DMSO) and create serial dilutions in assay buffer.
-
Prepare a positive control solution of Sitagliptin.
-
-
Assay Setup (in a 96-well plate):
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Test wells: Add diluted test compound and DPP-4 enzyme solution.
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Positive control wells: Add Sitagliptin solution and DPP-4 enzyme solution.
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Enzyme control wells: Add assay buffer and DPP-4 enzyme solution.
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Blank wells: Add assay buffer only.
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-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
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Reaction Initiation: Add the DPP-4 substrate solution to all wells to start the reaction.
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Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 15-30 minutes, with readings taken every minute.
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Data Analysis:
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Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
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Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Slope of Enzyme Control - Slope of Test Well) / Slope of Enzyme Control ] x 100
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Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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α-Amylase Inhibition Assay
This colorimetric assay is used to screen for potential inhibitors of α-amylase.[8][9][10][11]
Materials:
-
α-Amylase (e.g., from human saliva or porcine pancreas)
-
α-Amylase substrate (e.g., p-nitrophenyl-α-D-maltopentaoside or starch)
-
α-Amylase assay buffer
-
Acarbose (positive control inhibitor)
-
96-well clear microplate
-
Colorimetric microplate reader (405 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of α-amylase in assay buffer.
-
Prepare a working solution of the α-amylase substrate.
-
Prepare a stock solution of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one in a suitable solvent and create serial dilutions in assay buffer.
-
Prepare a positive control solution of Acarbose.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add diluted test compound and α-amylase solution.
-
Positive control wells: Add Acarbose solution and α-amylase solution.
-
Enzyme control wells: Add assay buffer and α-amylase solution.
-
Blank wells: Add assay buffer only.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add the α-amylase substrate solution to all wells.
-
Incubation: Incubate the plate at room temperature for 20-25 minutes.
-
Measurement: Measure the absorbance at 405 nm in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [ (Slope of Enzyme Control - Slope of Test Well) / Slope of Enzyme Control ] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one represents a promising natural product with potential therapeutic applications in the management of type 2 diabetes. Its inhibitory action on both DPP-4 and α-amylase suggests a dual mechanism for improving glycemic control. Further research is warranted to quantify its inhibitory potency, elucidate its precise molecular interactions with its targets, and evaluate its efficacy and safety in preclinical models. The experimental protocols provided in this guide offer a framework for such investigations, paving the way for the potential development of new antidiabetic agents from natural sources.
References
- 1. 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one Datasheet DC Chemicals [dcchemicals.com]
- 2. 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one|CAS 1809980-25-3|DC Chemicals [dcchemicals.com]
- 3. 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one | C18H24O5 | CID 156599192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one|1809980-25-3|MSDS [dcchemicals.com]
- 5. assaygenie.com [assaygenie.com]
- 6. content.abcam.com [content.abcam.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. biopioneer.com.tw [biopioneer.com.tw]
- 9. bioassaysys.com [bioassaysys.com]
- 10. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 11. Screening and Characterization of an α-Amylase Inhibitor from Carya cathayensis Sarg. Peel - PMC [pmc.ncbi.nlm.nih.gov]
